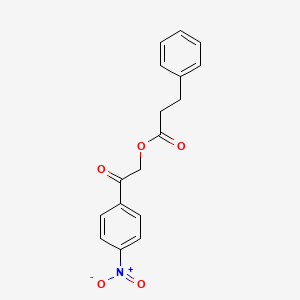
2-(4-nitrophenyl)-2-oxoethyl 3-phenylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-nitrophenyl)-2-oxoethyl 3-phenylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a nitrophenyl group and a phenylpropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenyl)-2-oxoethyl 3-phenylpropanoate can be achieved through a transesterification reaction. This involves the reaction of an aryl ester with phenols in the presence of a catalyst. For instance, the use of potassium carbonate (K2CO3) as a catalyst in a solvent like 1,4-dioxane can facilitate the transesterification process . The reaction typically requires moderate temperatures and constant stirring to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale transesterification processes using efficient and cost-effective catalysts. The choice of catalyst and reaction conditions would be optimized to maximize yield and minimize by-products. The use of continuous flow reactors could also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-nitrophenyl)-2-oxoethyl 3-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
2-(4-nitrophenyl)-2-oxoethyl 3-phenylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-nitrophenyl)-2-oxoethyl 3-phenylpropanoate involves its interaction with various molecular targets. For instance, in catalytic reactions, the compound can form reactive intermediates such as enolates or acyl azolium intermediates . These intermediates can undergo further transformations, leading to the formation of desired products. The presence of the nitrophenyl group can also influence the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-phenylpropanoate: Similar ester structure but lacks the nitrophenyl group.
Ethyl cinnamate: Contains a phenylpropanoate moiety but differs in the substituents on the aromatic ring.
4-nitrophenyl chloroformate: Contains a nitrophenyl group but differs in the ester moiety.
Uniqueness
2-(4-nitrophenyl)-2-oxoethyl 3-phenylpropanoate is unique due to the presence of both the nitrophenyl and phenylpropanoate groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and materials science.
Properties
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 3-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c19-16(14-7-9-15(10-8-14)18(21)22)12-23-17(20)11-6-13-4-2-1-3-5-13/h1-5,7-10H,6,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWBRKGVDSGPPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[(4aS*,8aR*)-1-isobutyl-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]carbonyl}benzonitrile](/img/structure/B5468309.png)
![N,N-dimethyl-4-[3-(4-thiomorpholinyl)-1-propen-1-yl]aniline](/img/structure/B5468314.png)
![1-{[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5468322.png)
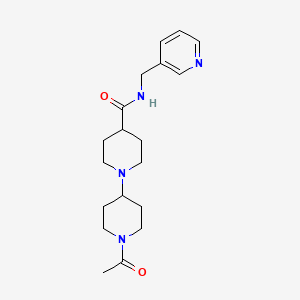
![2-(6-methoxy-2-naphthyl)-4-[(3-methylpyridin-2-yl)methyl]morpholine](/img/structure/B5468334.png)
![(3R*,4R*)-4-{[2-(1H-imidazol-4-yl)ethyl]amino}-1-(4-methoxybenzoyl)-3-pyrrolidinol](/img/structure/B5468339.png)
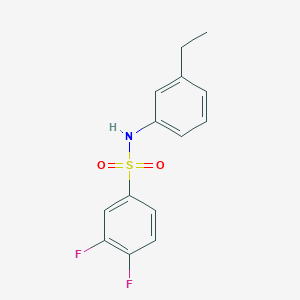
![1-[(2R,3R,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-2-hydroxyethanone](/img/structure/B5468354.png)
![4-methyl-3-{[(propylamino)carbonyl]amino}benzoic acid](/img/structure/B5468374.png)
![2-(3-{[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}pyrazolo[1,5-a]pyrimidin-6-yl)ethanol](/img/structure/B5468377.png)
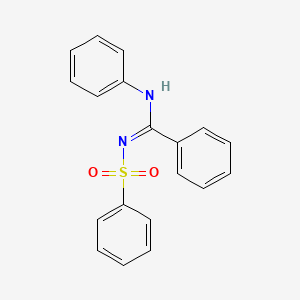
![3-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acrylic acid](/img/structure/B5468400.png)
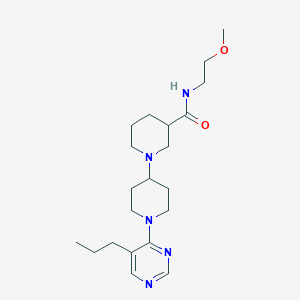
![2-AMINO-5-OXO-1-[(6-OXO-3-PHENYL-1,6-DIHYDRO-4-PYRIDAZINYL)AMINO]-4-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE](/img/structure/B5468407.png)
